7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Brand Name:
Vulcanchem
CAS No.:
61490-67-3
VCID:
VC0042136
InChI:
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula:
C20H16O4
Molecular Weight:
320.3 g/mol
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
CAS No.: 61490-67-3
Reference Standards
VCID: VC0042136
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
CAS No. | 61490-67-3 |
---|---|
Product Name | 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene |
Molecular Formula | C20H16O4 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | (7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
Standard InChI | InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1 |
Standard InChIKey | KWFVZAJQUSRMCC-VNTMZGSJSA-N |
Isomeric SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2 |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Synonyms | 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9alpha,10alpha)-(+-))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9alpha,10beta)-(+-))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9beta,10alpha)-(+-))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9beta,10beta)-(+-))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9alpha,10alpha)-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9alpha,10beta)-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9beta,10alpha)-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9beta,10beta)-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9alpha,10alpha))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9alpha,10beta))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9beta,10alpha))-isomer 7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9beta,10beta))-isomer benzo(a)pyrene-7,8,9,10-tetraol BP-7,10-8,9-tetrol |
PubChem Compound | 43674 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume